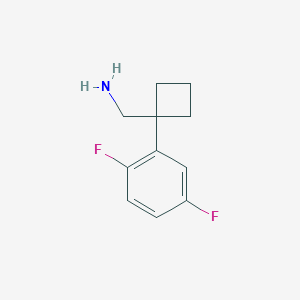![molecular formula C12H24N4 B11731240 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メチル][2-(ジメチルアミノ)エチル]アミンは、ブタン-2-イル基とジメチルアミノエチルアミン側鎖で置換されたピラゾール環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メチル][2-(ジメチルアミノ)エチル]アミンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、ピラゾール環の調製から始まり、ブタン-2-イル基とジメチルアミノエチルアミン側鎖を導入することです。反応条件には、通常、高収率と純度を確保するために、特定の触媒と溶媒の使用が必要です。
工業生産方法
この化合物の工業生産には、スケーラブルで費用効果の高い最適化された合成経路が関与することがあります。連続フロー化学や自動合成などの技術を適用して、効率を高め、生産コストを削減できます。
化学反応の分析
反応の種類
[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メチル][2-(ジメチルアミノ)エチル]アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤によって促進される可能性があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、化合物内の特定の官能基を還元することができます。
置換: 特にジメチルアミノエチルアミン側鎖で、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのハロアルカン。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
科学研究への応用
[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メチル][2-(ジメチルアミノ)エチル]アミンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 生化学的プローブとしての可能性が調査されています。
医学: さまざまな病気の治療における治療の可能性が探求されています。
産業: ユニークな特性を持つ新素材の開発に利用されています。
科学的研究の応用
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メチル][2-(ジメチルアミノ)エチル]アミンの作用機序には、特定の分子標的との相互作用が関与しています。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれており、生化学的経路の調節につながります。正確な経路と分子標的は、特定のアプリケーションとコンテキストによって異なります。
類似化合物の比較
類似化合物
- 3-ベンジル-5-ブロモ-N-(2-クロロ-4-ニトロフェニル)-2-ヒドロキシベンズアミド
- マロン酸ジエチル
独自性
[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メチル][2-(ジメチルアミノ)エチル]アミンは、独自の構造的特徴により、独特の化学的および生物学的特性を付与するため、ユニークです。ピラゾール環とブタン-2-イル基およびジメチルアミノエチルアミン側鎖の組み合わせは、他の類似の化合物とは異なるものであり、さまざまな研究および産業用途のための貴重な分子となっています。
類似化合物との比較
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Diethyl malonate
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a butan-2-yl group and a dimethylaminoethylamine side chain sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
特性
分子式 |
C12H24N4 |
|---|---|
分子量 |
224.35 g/mol |
IUPAC名 |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-5-11(2)16-12(6-7-14-16)10-13-8-9-15(3)4/h6-7,11,13H,5,8-10H2,1-4H3 |
InChIキー |
DBQVUVNYEYSQCC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=CC=N1)CNCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


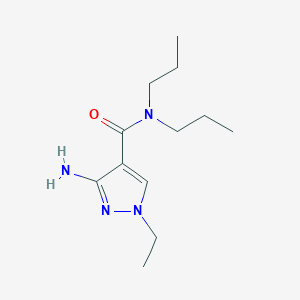
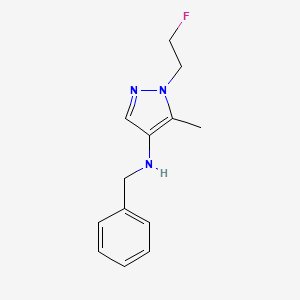
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731168.png)
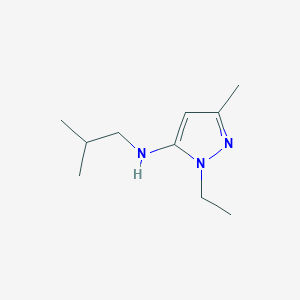
![4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B11731178.png)

![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731189.png)
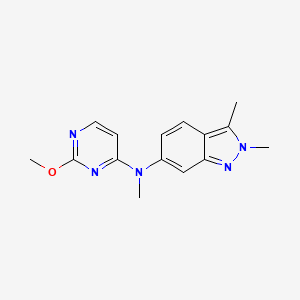
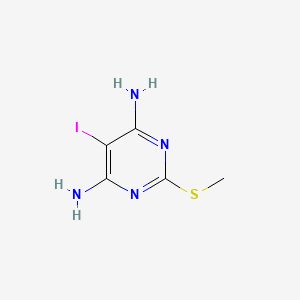
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731211.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
![butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11731233.png)
